molecular formula C12H11N3 B6613320 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile CAS No. 1290697-37-8

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B6613320
CAS No.: 1290697-37-8
M. Wt: 197.24 g/mol
InChI Key: VPSGNHMGENHRJW-UHFFFAOYSA-N
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Description

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a 2,5-dimethylphenyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenylhydrazine with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The compound’s structure allows it to interact with various biological pathways, potentially affecting cell signaling and metabolic processes .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different substitution patterns.

    2,5-Dimethylphenylthioureido Acid Derivatives: Compounds with a similar 2,5-dimethylphenyl group but different functional groups.

Uniqueness: 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-3-4-9(2)11(5-8)12-6-10(7-13)14-15-12/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSGNHMGENHRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290697-37-8
Record name 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile
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